molecular formula C13H13N3O3 B2391580 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-96-6

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2391580
CAS No.: 899752-96-6
M. Wt: 259.265
InChI Key: DRGMRKLSNJZSRE-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone derivative. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-[3-(4-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetamide.

    Reduction: Formation of 2-[3-(4-Methoxyphenyl)-6-hydroxypyridazin-1-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    2-[3-(4-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGMRKLSNJZSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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